N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity . Some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and most of the newly synthesized compounds have shown good to excellent antimicrobial activity (Hafez, Abdel-Rhman B. A. El-Gazzar, Al-Hussain, 2016).
Herbicidal Activity
- A series of thiadiazolopyrimidine derivatives bearing a chiral S(−)-2-(4-chlorophenyl)-3-methylbutyric acid moiety demonstrated moderate inhibitory activities and selectivities against monocotyledon and dicotyledon plants , suggesting potential applications in developing herbicidal agents (Duan, Zhao, Zhang, 2010).
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines have been identified as compounds exhibiting A1 adenosine receptor affinity , with specific analogues showing enhanced activity. This indicates potential for development in therapeutic areas targeting adenosine receptors (Harden, Quinn, Scammells, 1991).
Anti-Inflammatory and Analgesic Agents
- Pyrazolo[1,5-a]pyrimidines were synthesized to study their relationship with anti-inflammatory properties. Among the modifications tested, certain compounds showed high activity and better therapeutic indices than reference drugs, indicating potential as nonsteroidal anti-inflammatory drugs devoid of ulcerogenic activity (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, Raimondi, 1983).
Antitumor Activity
- A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for antitumor activity against human breast adenocarcinoma cell line MCF7, showing mild to moderate activity in comparison with doxorubicin. This highlights the potential of these compounds in antitumor applications (El-Morsy, El-Sayed, Abulkhair, 2017).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.
Mode of Action
It’s suggested that compounds with similar structures can easily penetrate bacterial cells and have suitable binding interactions with their targets . In the case of CDK inhibitors, they typically function by binding to the active site of the kinase, preventing its interaction with cyclins and substrates, thereby halting cell cycle progression .
Biochemical Pathways
CDK inhibitors, for instance, affect the cell cycle by inhibiting the transition from the G1 phase to the S phase, and from the G2 phase to the M phase .
Pharmacokinetics
It’s noted that potent compounds from a similar series have a clogp value less than 4 and a molecular weight less than 400, suggesting they are likely to maintain drug-likeness during lead optimization .
Result of Action
Based on the action of similar compounds, it can be inferred that it may lead to cell cycle arrest, thereby inhibiting cell proliferation .
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-10(2)6-14(23)20-21-9-18-15-13(16(21)24)8-19-22(15)12-5-3-4-11(17)7-12/h3-5,7-10H,6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWONKVYBADKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.